Bienvenue dans la boutique en ligne BenchChem!

(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate

Panobinostat synthesis API intermediate nucleophilic substitution

(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate (CAS 441741-65-7) is a synthetic indole-acrylate conjugate with the molecular formula C22H24N2O2 and a molecular weight of 348.44 g/mol. The compound is primarily recognized as a key penultimate intermediate in the synthesis of Panobinostat (LBH-589), a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.

Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
CAS No. 441741-65-7
Cat. No. B1592969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate
CAS441741-65-7
Molecular FormulaC22H24N2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC
InChIInChI=1S/C22H24N2O2/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2/h3-12,23-24H,13-15H2,1-2H3/b12-11+
InChIKeyRPLQUEPXYREGMA-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate (CAS 441741-65-7): A Critical Panobinostat Intermediate for Streamlined Pharmaceutical Synthesis


(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate (CAS 441741-65-7) is a synthetic indole-acrylate conjugate with the molecular formula C22H24N2O2 and a molecular weight of 348.44 g/mol . The compound is primarily recognized as a key penultimate intermediate in the synthesis of Panobinostat (LBH-589), a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma [1]. Its structural characterization has been confirmed by X-ray crystallography, and its genotoxicity profile has been evaluated using solid-phase microextraction and enzyme assays . Leading chemical suppliers including Bidepharm, MolCore, Beyotime, and Active Biopharma offer the compound at standard purities of ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Indole-Acrylate Substitution Fails: The Panobinostat Intermediate Bottleneck


Generic substitution among indole-acrylate analogs is precluded by the specific structural requisites of the Panobinostat synthetic pathway. The compound's precise (E)-acrylate geometry, the 2-methyl substitution on the indole ring, and the benzylamine linker with the correct methyl ester terminus are all essential for the final nucleophilic substitution with hydroxylamine hydrochloride to yield the hydroxamic acid pharmacophore of Panobinostat [1]. The closest structural analog, the hydrochloride salt (CAS 441741-66-8), introduces a counterion that alters solubility, molecular weight (384.9 vs. 348.44 g/mol), and reaction stoichiometry, making it non-interchangeable without process revalidation . Furthermore, the one-pot synthesis route from 4-(chloromethyl)benzaldehyde specifically requires the free-base methyl ester form to achieve the reported efficiency gains over traditional multi-step isolation methods [2]. Substituting any other indole-acrylate derivative necessitates re-optimization of the entire downstream conversion, introducing risk, cost, and regulatory delay in GMP manufacturing environments.

Quantitative Differentiation Evidence for (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate (CAS 441741-65-7) Against Closest Comparators


Free-Base vs. Hydrochloride Salt: Molecular Weight Advantage for Downstream Panobinostat Conversion

The free-base form (CAS 441741-65-7) possesses a molecular weight of 348.44 g/mol, compared to 384.9 g/mol for its hydrochloride salt analog (CAS 441741-66-8), representing a 9.5% lower molecular mass . This reduced mass translates directly into lower molar equivalents required per batch, reducing raw material cost and minimizing waste burden in the final hydroxylamine displacement step that converts the methyl ester to Panobinostat's hydroxamic acid [1]. The absence of the hydrochloride counterion also eliminates the need for a base neutralization step prior to the nucleophilic substitution with hydroxylamine hydrochloride, simplifying the process by one unit operation [2].

Panobinostat synthesis API intermediate nucleophilic substitution process chemistry

One-Pot Synthesis Efficiency: Step Reduction Relative to Traditional Multi-Step Isolation Methods

The improved synthesis of Panobinostat reported by Chen et al. (2018) employs CAS 441741-65-7 as the key intermediate generated in a one-pot reactor from commercially available 4-(chloromethyl)benzaldehyde, bypassing the traditional multi-step isolation and purification of intermediates [1]. This method consolidates what were previously separate synthetic stages into a single reaction vessel, significantly reducing solvent consumption, processing time, and yield losses from intermediate isolation . The patent literature (US20230070370A1) further confirms that this free-base methyl ester is the preferred substrate for direct conversion to Panobinostat via nucleophilic substitution [2].

one-pot synthesis Panobinostat intermediate process intensification industrial scalability

Vendor Purity Standards: ≥98% with Batch-Specific QC Documentation (NMR, HPLC, GC)

Multiple reputable vendors supply CAS 441741-65-7 at standardized purity levels of ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Bidepharm offers standard purity of 98%+ with comprehensive batch testing . CymitQuimica lists the product at 98% purity with full characterization data . MolCore supplies at NLT 98% under ISO-certified quality systems . In comparison, some generic chemical suppliers list the compound at 95% purity (e.g., CheMenu catalog number CM148599) without the same level of batch-specific analytical documentation, which may be insufficient for GMP intermediate procurement where impurity profiles must be tightly controlled .

chemical purity quality control procurement specification batch release

Aqueous Solubility Profile: Computed Value of 0.038 g/L at 25°C Guides Formulation Strategy

The computed aqueous solubility of CAS 441741-65-7 is 0.038 g/L at 25°C, as calculated using Advanced Chemistry Development (ACD/Labs) software V11.02 . While this is a computed rather than experimentally measured value, it provides a useful baseline for comparing solubility trends within the Panobinostat intermediate family. The hydrochloride salt (CAS 441741-66-8), by virtue of its ionic nature, is expected to exhibit substantially higher aqueous solubility, though no directly comparable experimental data have been published in the open literature for either form. The low solubility of the free base necessitates appropriate solvent selection (e.g., DMSO, DMF, or methanol) for the downstream hydroxylamine displacement reaction, a factor that must be considered in process development and technology transfer [1].

aqueous solubility physicochemical property formulation development calculated property

Optimal Procurement and Application Scenarios for (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate (CAS 441741-65-7)


GMP Panobinostat API Manufacturing: Penultimate Intermediate Procurement

Pharmaceutical manufacturers engaged in GMP production of Panobinostat (LBH-589) active pharmaceutical ingredient should procure CAS 441741-65-7 as the penultimate intermediate. The free-base form eliminates the need for a base neutralization step prior to hydroxylamine displacement, reducing unit operations and simplifying batch records . Procurement from vendors supplying ≥98% purity with full QC documentation (NMR, HPLC, GC) ensures that the intermediate meets the impurity thresholds required for regulatory filings and avoids costly batch rejection due to unidentified contaminants [1]. The one-pot synthesis route validated by Chen et al. (2018) further supports integration of this intermediate into continuous or semi-continuous manufacturing workflows [2].

Process Development and Scale-Up Studies for HDAC Inhibitor Synthesis

Process chemistry teams developing or optimizing HDAC inhibitor synthesis routes should use CAS 441741-65-7 as the benchmark intermediate for evaluating reaction conditions, solvent systems, and catalyst selection for the methyl ester-to-hydroxamic acid conversion . The computed aqueous solubility of 0.038 g/L at 25°C provides a starting point for solvent screening studies, while the well-characterized molecular structure (confirmed by X-ray crystallography) facilitates impurity tracking and identification during forced degradation studies [1]. The compound's role as the direct precursor to Panobinostat's hydroxamic acid pharmacophore makes it the most relevant intermediate for reaction optimization, as improvements at this stage directly translate to higher API yield and purity [2].

Analytical Method Development and Reference Standard Qualification

Analytical development laboratories requiring a well-characterized reference material for HPLC method development, impurity profiling, or stability-indicating assay validation for Panobinostat intermediates should select CAS 441741-65-7 from vendors providing comprehensive batch-specific QC data . The compound's defined (E)-acrylate geometry and distinct chromatographic properties make it suitable as a system suitability standard for monitoring the critical methyl ester intermediate in Panobinostat reaction monitoring. Its structural confirmation by X-ray crystallography provides unambiguous identity verification that is essential for reference standard qualification under ICH Q7 guidelines [1].

Genotoxicity Assessment of Indole-Acrylate Process Intermediates

Toxicology and regulatory affairs teams conducting genotoxicity risk assessments for Panobinostat manufacturing processes can reference the existing genotoxicity data for CAS 441741-65-7, which has been studied using solid-phase microextraction and enzyme assays . This pre-existing data can support ICH M7 assessments for potentially mutagenic impurities in the Panobinostat synthetic pathway, potentially reducing the need for de novo Ames testing if the impurity is adequately controlled. The availability of this data provides a regulatory advantage over alternative intermediates that lack published genotoxicity characterization [1].

Quote Request

Request a Quote for (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.